An In-depth Technical Guide to Uridine-13C9,15N2 for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Uridine-13C9,15N2 for Researchers, Scientists, and Drug Development Professionals
An Introduction to Isotopic Labeling with Uridine-13C9,15N2
Uridine-13C9,15N2 is a stable isotope-labeled version of the nucleoside uridine, a fundamental component of ribonucleic acid (RNA). In this molecule, all nine carbon atoms are substituted with the heavy isotope Carbon-13 (¹³C), and both nitrogen atoms in the uracil base are replaced with the heavy isotope Nitrogen-15 (¹⁵N). This comprehensive labeling imparts a significant mass shift and distinct nuclear magnetic resonance (NMR) properties compared to its unlabeled counterpart, without altering its chemical reactivity. These characteristics make Uridine-13C9,15N2 an invaluable tool for researchers in various fields, including molecular biology, biochemistry, and drug development.
This technical guide provides a comprehensive overview of Uridine-13C9,15N2, its basic properties, and its applications in scientific research. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in utilizing stable isotope labeling for their studies.
Core Applications
The primary applications of Uridine-13C9,15N2 and its phosphorylated derivatives, Uridine-5'-monophosphate (UMP-13C9,15N2) and Uridine-5'-triphosphate (UTP-13C9,15N2), lie in their use as tracers and internal standards in a variety of analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of ¹³C and ¹⁵N nuclei allows for advanced NMR experiments to study the structure, dynamics, and intermolecular interactions of RNA molecules.[1] Isotope-filtered NMR experiments can be employed to specifically observe the signals from the labeled RNA in complex with proteins or other molecules.[1]
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Mass Spectrometry (MS): The significant mass difference between labeled and unlabeled uridine enables precise quantification of RNA synthesis and turnover.[2][3] It is also used as an internal standard in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to improve the accuracy and reproducibility of measurements.[2][3]
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Metabolic Flux Analysis: As a metabolic tracer, Uridine-13C9,15N2 allows researchers to follow the path of uridine through various metabolic pathways, providing insights into the biosynthesis and salvage of nucleotides.[4] This is crucial for understanding cellular metabolism in both healthy and diseased states.
Basic Properties of Uridine-13C9,15N2 and its Derivatives
The following table summarizes the key quantitative data for Uridine-13C9,15N2 and its common phosphorylated forms. These properties are essential for experimental design and data analysis.
| Property | Uridine-13C9,15N2 | Uridine-13C9,15N2 5'-monophosphate disodium salt | Uridine-13C9,15N2 5'-triphosphate disodium salt | Uridine-13C9,15N2 5'-triphosphate ammonium salt |
| Synonyms | β-Uridine-13C9,15N2 | 5'-Uridylic acid-13C9,15N2 disodium | UTP-13C9,15N2 disodium | UTP-13C9,15N2 ammonium salt |
| Molecular Formula | ¹³C₉H₁₂¹⁵N₂O₆ | ¹³C₉H₁₁¹⁵N₂Na₂O₉P | ¹³C₉H₁₃¹⁵N₂Na₂O₁₅P₃ | ¹³C₉H₁₆¹⁵N₂O₁₅P₃·xNH₃ |
| Molecular Weight | ~255.1 g/mol | ~379.0 g/mol | ~539.03 g/mol | ~563.18 g/mol |
| Isotopic Purity (¹³C) | ≥98 atom % | ≥98 atom % | ≥98 atom % | 99% |
| Isotopic Purity (¹⁵N) | ≥98 atom % | ≥98 atom % | ≥98 atom % | 98% |
| Chemical Purity | ≥95% | ≥95% | ≥95% (CP) | 90% |
| Mass Shift (M+) | +11 | +11 | +11 | +11 |
| Storage Temperature | -20°C | -20°C | -20°C | -20°C |
Data compiled from various supplier specifications.[5][6][7] The exact molecular weight may vary slightly depending on the specific salt form.
Experimental Protocols: Metabolic Labeling of RNA
Metabolic labeling is a powerful technique to study the dynamics of RNA synthesis and degradation. The following is a generalized protocol for the metabolic labeling of RNA in cultured mammalian cells using a stable isotope-labeled uridine analog. This protocol is based on well-established methods for 4-thiouridine (4sU) labeling and can be adapted for Uridine-13C9,15N2.[1][2][8]
1. Cell Culture and Labeling:
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Culture mammalian cells to the desired confluency (typically 70-80%).
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Prepare a stock solution of Uridine-13C9,15N2 in a suitable solvent (e.g., sterile water or DMSO). The final concentration in the culture medium will depend on the cell type and experimental goals, but a starting point could be in the range of 100-500 µM.
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Remove the existing culture medium and replace it with a fresh medium containing the desired final concentration of Uridine-13C9,15N2.
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Incubate the cells for a specific period (the "pulse" phase). This can range from minutes to hours, depending on the desired temporal resolution of RNA synthesis.
2. Total RNA Isolation:
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After the labeling period, harvest the cells.
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Isolate total RNA using a standard method, such as TRIzol reagent or a column-based RNA purification kit, following the manufacturer's instructions.
3. (Optional) Biotinylation of Labeled RNA for Affinity Purification:
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This step is necessary if the goal is to specifically isolate the newly synthesized, labeled RNA. While Uridine-13C9,15N2 itself does not have a reactive group for direct biotinylation like 4sU, this section is included as a reference for affinity purification strategies that might be adapted with modified labeled nucleosides. For Uridine-13C9,15N2, separation would typically be achieved through mass spectrometry-based analysis of the total RNA.
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For a thiol-containing analog like 4sU, the protocol would involve:
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Resuspend the total RNA in a biotinylation buffer.
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Add a biotinylating reagent, such as Biotin-HPDP, which reacts specifically with the thiol group of the incorporated 4sU.
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Incubate the reaction in the dark at room temperature.
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Remove excess biotin by chloroform extraction and isopropanol precipitation.[8]
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4. (Optional) Affinity Purification of Labeled RNA:
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Resuspend the biotinylated RNA in a binding buffer.
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Add streptavidin-coated magnetic beads and incubate to allow the biotinylated RNA to bind to the beads.
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Wash the beads several times to remove unlabeled RNA.
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Elute the bound, labeled RNA from the beads using a reducing agent like DTT.[8]
5. Downstream Analysis:
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The labeled RNA (either as part of the total RNA pool or as a purified fraction) can be analyzed by various downstream methods:
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Mass Spectrometry: To determine the incorporation rate of Uridine-13C9,15N2 and quantify RNA synthesis and decay rates.
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NMR Spectroscopy: To study the structure and dynamics of the labeled RNA.
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Next-Generation Sequencing (RNA-Seq): To profile the newly synthesized transcriptome.
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Signaling Pathways and Experimental Workflows
The incorporation of exogenous uridine into the cellular nucleotide pool is a key aspect of its utility as a tracer. The following diagrams, generated using the DOT language, illustrate the relevant metabolic pathways and a typical experimental workflow for metabolic labeling.
Caption: Uridine salvage pathway for the incorporation of labeled uridine into RNA.
The diagram above illustrates the salvage pathway for uridine.[9][10] Exogenous Uridine-13C9,15N2 is transported into the cell and subsequently phosphorylated in a stepwise manner to UMP, UDP, and finally UTP. This labeled UTP then serves as a substrate for RNA polymerase, leading to its incorporation into newly synthesized RNA transcripts.
Caption: A generalized experimental workflow for metabolic labeling of RNA.
This workflow diagram outlines the key steps in a typical metabolic labeling experiment. It begins with cell culture, followed by the introduction of the labeled nucleoside. After a defined period, total RNA is isolated and subjected to various downstream analytical techniques to investigate RNA dynamics and function.
Conclusion
Uridine-13C9,15N2 is a powerful and versatile tool for researchers studying the life cycle of RNA. Its ability to be incorporated into nascent RNA transcripts allows for the precise tracking and quantification of RNA synthesis, processing, and degradation. The detailed information provided in this guide, including its basic properties, experimental protocols, and relevant metabolic pathways, should serve as a valuable resource for scientists and drug development professionals seeking to leverage the power of stable isotope labeling in their research endeavors. The use of Uridine-13C9,15N2, in conjunction with modern analytical techniques, will continue to provide novel insights into the complex world of RNA biology.
References
- 1. mdc-berlin.de [mdc-berlin.de]
- 2. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 3. escholarship.org [escholarship.org]
- 4. Uridine-13C9, 15N2-5 triphosphate sodi U | Benchchem [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Uridine 5â²-triphosphate, ammonium salt (¹³C, ¹âµN; 98-99%) (in solution) CP 90% - Cambridge Isotope Laboratories, CNLM-4271-CA-20 [isotope.com]
- 8. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleotide salvage - Wikipedia [en.wikipedia.org]
